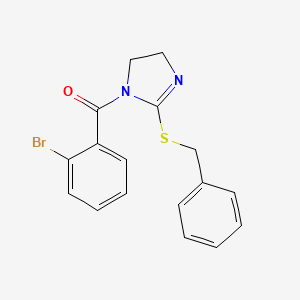

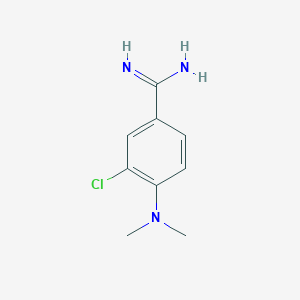

(Z)-2-Cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propan-2-ylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-2-Cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propan-2-ylprop-2-enamide” is a novel aminopyridyloxypyrazole compound. It is known to inhibit the activity of transforming growth factor beta receptor 1 (TGFβR1). The compound is used in pharmaceutical compositions and has potential applications in treating various types of cancer, including colon cancer, melanoma, hepatocellular carcinoma, renal cancer, glioblastoma, pancreatic cancer, myelodysplastic syndrome, lung cancer, and gastric cancer, and/or fibrosis, preferably liver fibrosis and chronic kidney disease .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a cyano group, a pyridinyl group, and a propan-2-ylprop-2-enamide group. The presence of these groups likely contributes to its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, and molecular weight, are not explicitly mentioned in the available resources .Mechanism of Action

This compound inhibits the activity of transforming growth factor beta receptor 1 (TGFβR1). TGFβR1 is a multi-functional cytokine which binds to the heteromeric complexes of TGF-beta type I and type II serine/threonine kinase receptors and activates the TGF-beta receptor complex. This leads to the phosphorylation and activation of SMAD2 and SMAD3, which then associate with SMAD4 and migrate into the nucleus to regulate the expression of different target genes .

Safety and Hazards

properties

IUPAC Name |

(Z)-2-cyano-3-(2-oxo-1H-pyridin-4-yl)-N-propan-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-8(2)15-12(17)10(7-13)5-9-3-4-14-11(16)6-9/h3-6,8H,1-2H3,(H,14,16)(H,15,17)/b10-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFYAGDWRPGQGL-YHYXMXQVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC(=O)NC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C\C1=CC(=O)NC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2-hydroxypyridin-4-yl)-N-(propan-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-N-ethylquinoline-4-carboxamide](/img/structure/B2878875.png)

![N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide](/img/structure/B2878876.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-triethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2878882.png)

![ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2878885.png)

![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)